2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole
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Overview
Description
2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and a prop-2-en-1-yl group attached to a phenyl ring, which is further connected to a thiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-3-(prop-2-en-1-yl)phenylamine with a thioamide under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that promote the formation of the thiazole ring can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol: Shares the methoxy and prop-2-en-1-yl groups but lacks the thiazole ring.
5-Methoxy-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]phenol: Contains a similar thiazole ring but with different substituents on the phenyl ring.
Uniqueness
The presence of both the methoxy and prop-2-en-1-yl groups on the phenyl ring, along with the thiazole ring, gives 2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole unique chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
CAS No. |
91526-22-6 |
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Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
2-(2-methoxy-3-prop-2-enylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C13H13NOS/c1-3-5-10-6-4-7-11(12(10)15-2)13-14-8-9-16-13/h3-4,6-9H,1,5H2,2H3 |
InChI Key |
OKQSMHIPUQXSNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1C2=NC=CS2)CC=C |
Origin of Product |
United States |
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